molecular formula C11H15N3O2S2 B10952475 4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzenesulfonamide

4-{[(Prop-2-en-1-ylcarbamothioyl)amino]methyl}benzenesulfonamide

Cat. No.: B10952475
M. Wt: 285.4 g/mol
InChI Key: IHZLKYZEWXZGFZ-UHFFFAOYSA-N
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Description

4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Allylamino Intermediate: The allylamino group can be introduced through a nucleophilic substitution reaction involving an allylamine and a suitable electrophile.

    Introduction of the Carbothioyl Group: The carbothioyl group can be introduced via a thiocarbonylation reaction, where a thiocarbonyl donor reacts with the allylamino intermediate.

    Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the aromatic ring, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The carbothioyl group can be reduced to form thiols or other reduced forms.

    Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or chlorosulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield allyl oxides, while reduction of the carbothioyl group may produce thiols.

Scientific Research Applications

4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.

Uniqueness

4-({[(ALLYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its combination of an allylamino group, a carbothioyl group, and a benzenesulfonamide moiety. This unique structure allows it to participate in a wider range of chemical reactions and potentially exhibit a broader spectrum of biological activities compared to simpler sulfonamides.

Properties

Molecular Formula

C11H15N3O2S2

Molecular Weight

285.4 g/mol

IUPAC Name

1-prop-2-enyl-3-[(4-sulfamoylphenyl)methyl]thiourea

InChI

InChI=1S/C11H15N3O2S2/c1-2-7-13-11(17)14-8-9-3-5-10(6-4-9)18(12,15)16/h2-6H,1,7-8H2,(H2,12,15,16)(H2,13,14,17)

InChI Key

IHZLKYZEWXZGFZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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